3-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
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Overview
Description
3-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a complex structure that includes a benzimidazole ring, a dichlorobenzyl group, and a pyridinone moiety. Its unique chemical properties make it valuable in medicinal chemistry, particularly in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method includes the condensation of o-phenylenediamine with 2,4-dichlorobenzaldehyde under acidic conditions to form the benzimidazole intermediate. This intermediate is then reacted with 2-pyridone in the presence of a suitable catalyst, such as a Lewis acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like recrystallization and chromatography. The reaction conditions are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
3-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating infections and certain types of cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death. In cancer cells, the compound may interfere with cell division and induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol
- **2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
Uniqueness
Compared to similar compounds, 3-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
3-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O/c20-13-8-7-12(15(21)10-13)11-24-17-6-2-1-5-16(17)23-18(24)14-4-3-9-22-19(14)25/h1-10H,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQOILCLPGYXCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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